1H-Indazole, 3-butyl-
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Overview
Description
1H-Indazole, 3-butyl- is a heterocyclic aromatic organic compound Indazole derivatives, including 1H-Indazole, 3-butyl-, are known for their wide range of biological activities and medicinal applications These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1H-Indazole, 3-butyl- can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as copper-catalyzed cyclization, which provides good yields and minimal byproducts . Industrial production methods often utilize these catalytic processes to ensure efficiency and scalability.
Chemical Reactions Analysis
1H-Indazole, 3-butyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are typical for indazole derivatives.
Cyclization: The compound can be synthesized through cyclization reactions involving hydrazine and ortho-substituted benzaldehydes.
Major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Indazole, 3-butyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-butyl- involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with receptors, modulating their signaling pathways and exerting biological effects .
Comparison with Similar Compounds
1H-Indazole, 3-butyl- can be compared with other indazole derivatives such as:
- 1H-Indazole, 3-methyl-
- 1H-Indazole, 3-ethyl-
- 1H-Indazole, 3-propyl-
These compounds share a similar core structure but differ in the length and nature of the alkyl group at the 3-position. The butyl group in 1H-Indazole, 3-butyl- provides unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity .
Properties
CAS No. |
61485-20-9 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-butyl-2H-indazole |
InChI |
InChI=1S/C11H14N2/c1-2-3-7-10-9-6-4-5-8-11(9)13-12-10/h4-6,8H,2-3,7H2,1H3,(H,12,13) |
InChI Key |
CSJRQRBMUOOMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=NN1 |
Origin of Product |
United States |
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